molecular formula C12H15N3 B8631775 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine

2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine

Cat. No. B8631775
M. Wt: 201.27 g/mol
InChI Key: PTEKNUKRFQOBSK-UHFFFAOYSA-N
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Patent
US08263609B2

Procedure details

To a solution of 2-methyl-6-nitro-2,3,4,9-tetrahydro-1H-β-carboline (description 1) (1.42 g, 6.13 mmol) in EtOH (300 mL), 570 mg of (5%) Pd/C were added. The mixture was hydrogenated under 20 psi at room temperature for 20 h and filtered through a pad of Celite. The EtOH was evaporated to dryness to yield 1.32 g of 6-amino-2-methyl-2,3,4,9-tetrahydro-1H-β-carboline that were used directly to synthesize compounds of formula I.
Name
2-methyl-6-nitro-2,3,4,9-tetrahydro-1H-β-carboline
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
570 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:14][CH2:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([N+:15]([O-])=O)[CH:10]=3)[NH:5][C:4]=2[CH2:3]1>CCO.[Pd]>[NH2:15][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[NH:5][C:4]1[CH2:3][N:2]([CH3:1])[CH2:14][CH2:13][C:12]2=1

Inputs

Step One
Name
2-methyl-6-nitro-2,3,4,9-tetrahydro-1H-β-carboline
Quantity
1.42 g
Type
reactant
Smiles
CN1CC=2NC3=CC=C(C=C3C2CC1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
CCO
Name
Quantity
570 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The EtOH was evaporated to dryness

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1C=C2C=3CCN(CC3NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: CALCULATEDPERCENTYIELD 107%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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